molecular formula C22H27NO5 B13984683 2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester

2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester

Cat. No.: B13984683
M. Wt: 385.5 g/mol
InChI Key: HCNGLJIQMZXBSN-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a benzyl ester moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester typically involves multiple stepsThe reaction conditions often include the use of reagents such as sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction with sodium borohydride typically yields alcohols, while oxidation with appropriate agents can produce ketones or aldehydes.

Scientific Research Applications

2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of peptide-based drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The methoxyphenyl group and benzyl ester moiety contribute to the compound’s reactivity and stability in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid benzyl ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

benzyl 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(14-16-10-12-18(26-4)13-11-16)20(24)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)

InChI Key

HCNGLJIQMZXBSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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